Kopsoffine

Description

Properties

CAS No. |

89783-67-5 |

|---|---|

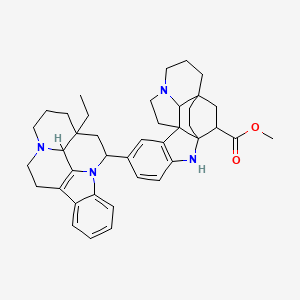

Molecular Formula |

C40H48N4O2 |

Molecular Weight |

616.85 |

IUPAC Name |

methyl 6-(15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-yl)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate |

InChI |

InChI=1S/C40H48N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-5,8-11,22,29,32,34,36,41H,3,6-7,12-21,23-24H2,1-2H3 |

InChI Key |

BIJHVDNGQCIFEQ-CLYODMSRSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kopsoffine; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodology

Botanical Sources within the Genus Kopsia (Apocynaceae)

The genus Kopsia comprises approximately 30 species, distributed across Southeast Asia, China, Australia, and certain islands in the Western Pacific. researchgate.netnih.gov These plants are recognized as rich sources of diverse and bioactive alkaloids, particularly monoterpene indole (B1671886) alkaloids. rsc.orgtjnpr.org

Primary Isolation from Kopsia officinalis

Kopsoffine was first isolated from the roots of Kopsia officinalis. researchgate.netacs.org This species, Kopsia officinalis Tsiang et P.T. Li, is a tall evergreen plant found in China. acs.org The isolation of (+)-kopsoffine, a new dimeric indole alkaloid of the 1-norpleiomutine type, was reported from the roots of Kopsia officinalis. researchgate.netacs.orgresearchgate.net

Presence in Other Kopsia Species (Kopsia arborea, Kopsia pauciflora)

Beyond Kopsia officinalis, kopsoffine has also been reported to be present in Kopsia arborea. nih.govplantaedb.com Additionally, kopsoffine has been identified in Kopsia profunda and Kopsia dasyrachis. researchgate.netresearchgate.netresearchgate.net While Kopsia pauciflora is known to contain various indole alkaloids, including eburnane and pauciflorine types, specific reports directly confirming the isolation of kopsoffine from Kopsia pauciflora in the provided search results are less explicit compared to K. officinalis and K. arborea, though it is listed as a plant containing kopsoffine in one database. researchgate.netplantaedb.comresearchgate.netwikipedia.orgnih.gov

Geographical Distribution of Source Plants

The genus Kopsia is native to a wide region encompassing southern China, Southeast Asia, Australia, and various islands of the western Pacific. nih.govwikipedia.orgkew.orgwikimedia.org

Kopsia officinalis is known to be present in China. acs.org

Kopsia arborea is native to China (specifically South Yunnan to South Guangdong), Thailand, Vietnam, Malesia, and Australia (Northern Queensland). wikipedia.orgkew.orgnparks.gov.sgefloraofindia.complantaedb.com It grows in diverse habitats ranging from sea level to 1,500 metres altitude. wikipedia.orgnparks.gov.sgefloraofindia.complantaedb.com

Kopsia pauciflora is native to Thailand, Cambodia, Peninsular Malaysia, Singapore, Sumatra, and Borneo, found in forests from sea level to 700 metres altitude. wikipedia.orgkew.orgkew.org Two varieties are accepted: Kopsia pauciflora var. mitrephora (Borneo) and Kopsia pauciflora var. pauciflora (Borneo, Cambodia, Peninsular Malaysia, Singapore, Sumatra, and Thailand). wikipedia.orgkew.org Kopsia pauciflora has been recorded in several states in Peninsular Malaysia, including Johore, Kelantan, Malacca, Pahang, Perak, and Terengganu. mybis.gov.my

Here is a table summarizing the geographical distribution of the primary source plants:

| Species | Geographical Distribution |

| Kopsia officinalis | China acs.org |

| Kopsia arborea | China (S. Yunnan to S. Guangdong), Thailand, Vietnam, Malesia, Australia (N. Queensland) wikipedia.orgkew.orgnparks.gov.sgefloraofindia.complantaedb.com |

| Kopsia pauciflora | Thailand, Cambodia, Peninsular Malaysia, Singapore, Sumatra, Borneo wikipedia.orgkew.orgkew.orgmybis.gov.my |

Methodologies for Extraction and Chromatographic Purification of Dimeric Indole Alkaloids

The extraction and purification of dimeric indole alkaloids from Kopsia species typically involve standard phytochemical techniques. General methods for purifying dimeric indole alkaloids from plant sources like Vinca rosea (also in Apocynaceae) involve initial extraction with acid, followed by neutralization and extraction into an organic solvent. google.com Chromatographic methods are crucial for the purification of these complex compounds. High-pressure chromatography, such as high-pressure alumina (B75360) chromatography, has been described for the separation of dimeric alkaloids. google.com

While specific detailed methodologies for the extraction and purification of kopsoffine itself from Kopsia species are not extensively detailed in the provided abstracts, the isolation of alkaloids from Kopsia species generally involves extensive chromatographic purification. researchgate.net For example, the isolation of monoterpenoid indole alkaloids from Kopsia officinalis involved using a 95% EtOH extract. tandfonline.com The isolation of indole alkaloids from Kopsia jasminiflora also involved extensive chromatographic purification. researchgate.net Mild procedures, avoiding acidic conditions, have been noted in the isolation of kopsoffine, suggesting sensitivity to degradation. acs.org

Data regarding specific chromatographic columns, solvent systems, and purification steps for kopsoffine would typically be found in the experimental sections of detailed phytochemical studies. However, the general approach for dimeric indole alkaloids from Apocynaceae plants involves solvent extraction followed by various chromatographic techniques to isolate individual compounds based on their polarity and other chemical properties.

Advanced Structural Elucidation and Stereochemical Assignment

Application of High-Resolution Spectroscopic Techniques for Dimeric Architectures

High-resolution spectroscopic methods are fundamental in determining the connectivity of atoms and identifying functional groups within the Kopsoffine molecule, particularly given its dimeric nature.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D/2D NMR, 1H-NMR, 13C-NMR)

NMR spectroscopy plays a crucial role in the structural determination of Kopsoffine. Extensive 1D and 2D NMR experiments, including 1H NMR and 13C NMR, are employed to assign signals to specific protons and carbons within the molecule. researchgate.netthieme-connect.comresearchgate.netrsc.orgum.edu.myresearchgate.netmdpi.comyoutube.comvdoc.pub Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the mapping of the carbon-carbon and carbon-hydrogen frameworks and the identification of adjacent protons. researchgate.netyoutube.com Detailed NMR data is essential for confirming the proposed structure of Kopsoffine. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Fragmentation Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized to determine the precise molecular weight and elemental composition of Kopsoffine. researchgate.netthieme-connect.comresearchgate.netresearchgate.netmdpi.comvdoc.pubresearchgate.net The HRESIMS data provides the molecular formula, which is a critical piece of information for structural elucidation. Fragmentation analysis in mass spectrometry can provide further insights into the connectivity of the molecule by breaking it down into smaller, characteristic ions. researchgate.net

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and chromophores present in Kopsoffine. researchgate.netthieme-connect.comresearchgate.netrsc.orgum.edu.mymdpi.comyoutube.com The IR spectrum can indicate the presence of specific functional groups such as hydroxyl (OH) and lactam functionalities, based on characteristic absorption bands. um.edu.my The UV-Vis spectrum provides information about the electronic transitions within the molecule, which can be indicative of conjugated systems and aromatic rings, common features in indole (B1671886) alkaloids. thieme-connect.comrsc.orgum.edu.myyoutube.com UV spectra of related indole alkaloids show absorption maxima in the range of 242 and 277 nm. um.edu.my

Definitive Chiroptical Methods for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like Kopsoffine is crucial for a complete structural description. Chiroptical methods are employed for this purpose.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) calculations are a powerful computational method used in conjunction with experimental ECD spectra to determine the absolute configuration of complex molecules. researchgate.netresearchgate.netmdpi.com By comparing the experimentally obtained ECD spectrum of Kopsoffine with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can be assigned. researchgate.netmdpi.com This method has been successfully applied to determine the absolute configuration of various indole alkaloids from Kopsia species. mdpi.com

Optical Rotation Measurements

Optical rotation measurements provide an experimental value that is dependent on the absolute configuration and concentration of a chiral substance. rsc.orgum.edu.my Kopsoffine has been reported as having a positive optical rotation, specifically (+)-kopsoffine. researchgate.net While optical rotation alone may not definitively assign absolute configuration, it serves as an important piece of data that must be consistent with assignments made through other methods like ECD calculations or X-ray diffraction. researchgate.netrsc.org The variations in sodium D-line rotation in related compounds have been linked to specific structural features and orientations. researchgate.net

Analysis of Cotton Effect

The analysis of the Cotton effect using Electronic Circular Dichroism (ECD) calculations has played a role in the stereochemical assignment of indole alkaloids, including those related to Kopsoffine. While specific details on the Cotton effect analysis for Kopsoffine itself are not extensively detailed in the immediately available results, ECD calculations are a recognized method for elucidating absolute configurations when combined with other spectroscopic data rsc.orgmedkoo.com. The Cotton effect, observed in CD spectra, arises from the differential absorption of left and right circularly polarized light by chiral molecules and is particularly sensitive to the stereochemistry of chromophoric systems, such as the indole moiety present in Kopsoffine and related alkaloids. Analysis of the sign and amplitude of Cotton effects at specific wavelengths provides crucial information for confirming or assigning absolute configurations medkoo.com.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation

Single crystal X-ray diffraction analysis is a definitive method for determining the solid-state structure and absolute configuration of crystalline compounds. For Kopsoffine, single crystal X-ray diffraction analysis has been successfully employed to confirm its proposed structure and absolute configurations rsc.org. This technique provides precise details about the bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, offering unambiguous proof of the connectivity and stereochemistry. The application of X-ray diffraction has been instrumental in resolving structural ambiguities and confirming stereochemical assignments derived from spectroscopic data rsc.orgwikidata.orgresearchgate.net.

Comparative Structural Analysis with Chemically Related Alkaloids

Understanding the structural characteristics of Kopsoffine is significantly enhanced by comparing it to chemically related alkaloid skeletons, particularly those found within the same plant family.

Relationship to Pleiomutine and Norpleiomutine Skeletons

Kopsoffine is recognized as a new dimeric indole alkaloid of the 1-norpleiomutine type rsc.org. This classification highlights its close structural relationship to Norpleiomutine and Pleiomutine. Norpleiomutine and Pleiomutine are also dimeric indole alkaloids, and studies have shown that Norpleiomutine can be converted to Pleiomutine through N-methylation rsc.org. Kopsoffine shares the fundamental dimeric architecture with these compounds, being composed of coupled monomeric units. The dihydroeburnamenine moiety within (+)-Kopsoffine has been found to possess the optical antipode of the corresponding moiety in (-)-Pleiomutine, indicating a specific stereochemical relationship between these dimeric alkaloids rsc.org. The structural backbone of these alkaloids is derived from the coupling of smaller indole alkaloid units wikidata.org.

Structural Connections to Eburnane and Aspidospermatan Type Alkaloids

The dimeric structure of Kopsoffine, like other bisindole alkaloids, is formed from the coupling of monomeric indole alkaloid units wikidata.org. Specifically, Kopsoffine and related alkaloids in the Pleiomutine series are understood to be structurally connected to the Eburnane and Aspidospermatan type alkaloids jst.go.jp. These monomeric skeletons represent key building blocks in the biosynthesis of more complex dimeric structures. For instance, bisindole alkaloids can arise from the coupling of an aspidospermidine (B1197254) unit and an iminium ion derived from eburnamine (B1221595) wikidata.org. The presence of structural elements characteristic of both the Eburnane and Aspidospermatan frameworks within the larger Kopsoffine molecule underscores its biogenetic origins and its place within the broader classification of monoterpenoid indole alkaloids found in plants, particularly within the Apocynaceae family. Eburnane alkaloids include compounds like Eburnamine and Eburnamonine, while Aspidospermatan alkaloids include structures such as Aspidospermidine and Aspidospermine.

Compound Names and PubChem CIDs

Biosynthetic Pathways and Precursor Derivations

General Biogenetic Origin of Monoterpene Indole (B1671886) Alkaloids (Strictosidine as a Common Precursor)

Monoterpene indole alkaloids (MIAs) represent a large class of plant-derived specialized metabolites, with over 3000 identified compounds. jst.go.jppnas.orgnih.gov The universal precursor for the biosynthesis of these diverse compounds in plants is strictosidine (B192452). frontiersin.orgresearchgate.netpnas.orgnih.govuniv-tours.fracs.orgbiorxiv.org Strictosidine is formed through a Pictet-Spengler condensation reaction between tryptamine, derived from the amino acid tryptophan, and secologanin, a monoterpenoid produced from geranyl pyrophosphate (GPP) via the mevalonate (B85504) pathway. frontiersin.orgresearchgate.netpnas.orgacs.orgbiorxiv.orgwikipedia.org This crucial step is catalyzed by the enzyme strictosidine synthase (STR). frontiersin.orgacs.orgbiorxiv.org Strictosidine (specifically 3S-strictosidine) serves as the last common biosynthetic intermediate for all downstream MIA enzymatic pathways. pnas.orgnih.govbiorxiv.org Following its formation, strictosidine undergoes deglycosylation catalyzed by strictosidine glucosidase (SGD), yielding the highly labile strictosidine aglycone. frontiersin.orgacs.orgbiorxiv.org This aglycone is then the starting point for the biosynthesis of a wide array of MIAs through a series of enzymatic transformations. frontiersin.orgacs.org

Proposed Biogenetic Route to Kopsoffine and Related Dimeric Scaffolds

Kopsoffine is a dimeric indole alkaloid, meaning it is formed from the coupling of two monomeric indole alkaloid units. researchgate.netsemanticscholar.orgmdpi.com Specifically, Kopsoffine is reported to be constituted from the union of kopsinine (B1219418) and dihydroeburnamenine units. epdf.pub The dihydroeburnamenine moiety in (+)-kopsoffine has been found to be the optical antipode of that present in (-)-pleiomutine. researchgate.net

While the precise enzymatic steps leading to the dimerization and formation of the Kopsoffine scaffold are not fully elucidated, the biosynthesis of dimeric indole alkaloids generally involves the coupling of two independent monomeric units. semanticscholar.orgmdpi.com Proposed biogenetic routes for other dimeric Kopsia alkaloids, such as pleiokomenines A and B, suggest that the sequence can be initiated by functionalization of a monomeric unit, followed by a conjugate addition of a second monomeric unit or a related precursor. researchgate.net For instance, a possible route to pleiokomenines A and B involves the hydroxymethylation of (-)-pleiocarpinine, followed by the conjugate addition of another molecule of (-)-pleiocarpinine or kopsinic acid. researchgate.net The formation of dimeric scaffolds often involves complex reactions and rearrangements of the monomeric units. mdpi.comresearchgate.netmdpi.com

Investigations into Enzymatic Steps and Molecular Regulation of Kopsia Alkaloid Biosynthesis

Research into the biosynthesis of Kopsia alkaloids, including the enzymatic steps and molecular regulation, is an ongoing area of study. While the initial steps of MIA biosynthesis leading to strictosidine are well-characterized, the downstream enzymatic pathways, particularly those leading to the complex dimeric structures found in Kopsia species, are less understood. dntb.gov.ua

Studies on alkaloid biosynthesis in plants, including MIAs, involve the investigation of various regulatory mechanisms. These include developmental and environmental controls, signal transduction pathways, the role of promoter elements and transcriptional regulators, metabolic channeling, enzyme complexes, and cellular compartmentalization and trafficking. researchgate.netnih.gov Genomic approaches, such as those applied to Catharanthus roseus, have been instrumental in identifying genes involved in MIA metabolism. researchgate.netnih.gov However, the specific enzymes and regulatory elements responsible for the later stages of Kopsia alkaloid biosynthesis, including the dimerization processes that form compounds like Kopsoffine, require further investigation. dntb.gov.ua

Comparative Biogenetic Analysis with Other Dimeric Indole Alkaloids from Apocynaceae

The Apocynaceae family is a rich source of diverse indole alkaloids, including numerous dimeric structures. semanticscholar.orgnih.govmdpi.com Comparative biogenetic analysis of dimeric indole alkaloids from different genera within the Apocynaceae, such as Catharanthus, Alstonia, and Tabernaemontana, can provide insights into the potential biosynthetic strategies employed in Kopsia species. semanticscholar.orgnih.govmdpi.commdpi.com

Dimeric indole alkaloids from Apocynaceae can be formed by the coupling of two monomeric units, which may be of the same or different skeletal types (homo- or heterodimers). semanticscholar.orgmdpi.com Examples include the well-known anti-cancer drugs vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, which are heterodimers formed from vindoline (B23647) and catharanthine (B190766) units. nih.govfrontiersin.orguniv-tours.frmdpi.com Other dimeric types, such as those found in Alstonia species, involve the coupling of sarpagine, ajmaline, or macroline (B1247295) type monomers. mdpi.commdpi.com The linkage points and the nature of the coupling reactions vary significantly among different dimeric indole alkaloids, reflecting the diverse enzymatic machinery present in these plants. mdpi.comresearchgate.netmdpi.com Understanding the biogenetic relationships and coupling mechanisms in other Apocynaceae genera can help in proposing and investigating the biosynthetic pathways leading to dimeric alkaloids like Kopsoffine in Kopsia. mdpi.comresearchgate.netmdpi.com

Chemical Synthesis and Derivatization Studies

Partial Synthesis Approaches for Kopsoffine from Related Alkaloids (e.g., Confirmation of Proposed Structure)

Partial synthesis has played a role in confirming the proposed structure of Kopsoffine. One report mentions that the proposed structure of (+)-kopsoffine was confirmed by partial synthesis. researchgate.net This involved the dihydroeburnamenine moiety of (+)-kopsoffine being found to be the optical antipode of that present in (-)-pleiomutine. researchgate.net Partial synthesis approaches can involve using readily available related alkaloids as starting materials and performing a series of transformations to arrive at the target molecule, thereby validating the structural assignment.

Strategies for Total Synthesis of Complex Kopsia-type Indole (B1671886) Alkaloids

Total synthesis efforts towards complex Kopsia alkaloids, including those structurally related to Kopsoffine, have focused on overcoming significant synthetic challenges. rsc.org

Construction of Polycyclic Carbon Frameworks

The construction of the rigid and caged polycyclic skeletons characteristic of Kopsia indole alkaloids is a key aspect of their total synthesis. rsc.org Various strategies have been developed for this purpose. For instance, the synthesis of the pentacyclic core of arboflorine, another Kopsia alkaloid, involved a borylative C-H functionalization reaction, a convergent Suzuki cross-coupling, and a transannular dehydrogenative C-N bond forming reaction. nih.gov Another approach to polycyclic alkaloids has utilized a complementary dual carbonyl activation strategy. nih.gov Intramolecular cycloaddition cascades, such as the intramolecular [4+2]/[3+2] cycloaddition of 1,3,4-oxadiazoles, have also been employed to assemble the stereochemically-rich pentacyclic core of these natural products in a single step. nih.govnih.gov

Installation of Multiple Continuous Stereogenetic Centers

Kopsia alkaloids are characterized by multiple continuous stereogenetic centers, often including two or three consecutive quaternary carbon centers. rsc.orgnih.gov The stereocontrolled installation of these centers is a critical challenge in their synthesis. Strategies employed include asymmetric reactions designed to set specific stereocenters early in the synthesis. For example, in the synthesis of other Kopsia alkaloids like kopsine (B1673751) and fruticosine, key strategies included an asymmetric Tsuji-Trost rearrangement to establish a quaternary carbon center at C20 and intramolecular cyclopropanation by diazo decomposition to install quaternary centers at C2 and C7. nih.govresearchgate.net The synthesis of strempeliopidine, a bisindole alkaloid containing quaternary centers, leveraged palladium-catalyzed decarboxylative asymmetric allylic alkylations. nih.gov

Development of Key Synthetic Methodologies

The pursuit of synthesizing complex Kopsia alkaloids has spurred the development and application of key synthetic methodologies.

Intramolecular Cyclizations and Transannular Reactions

Intramolecular cyclizations and transannular reactions are frequently employed to construct the intricate ring systems of Kopsia alkaloids. These reactions involve the formation of a new ring within the same molecule. Examples from the synthesis of related alkaloids include intramolecular cyclopropanation nih.govresearchgate.net, intramolecular SN2 displacement to close an eight-membered ring acs.org, and intramolecular Pummerer rearrangement induced nucleophilic cyclization/aza-Prins cyclization to construct hexahydrocarbazole skeletons nih.gov. Transannular reactions, which involve bond formation across a ring, have also been utilized. An example is the SmI2-mediated transannular free radical conjugate addition reaction used in the synthesis of kopsinine (B1219418) to form its bicyclo[2.2.2]octane core. nih.govnih.gov The synthesis of the pentacyclic core of arboflorine also featured a transannular dehydrogenative C-N bond forming reaction. nih.gov These types of cyclization and transannular processes are essential for forging the caged and polycyclic structures found in Kopsoffine and other complex Kopsia alkaloids.

Preparation of Kopsoffine Analogs and Stereoisomers for Research Purposes

The study of complex natural products like Kopsoffine, a dimeric indole alkaloid of the pleiomutine type, often necessitates the synthesis of analogs and stereoisomers to fully elucidate structure-activity relationships and explore their potential applications. Kopsoffine itself was initially isolated from Kopsia officinalis, and its proposed structure was confirmed through partial synthesis nih.govuni.luresearchgate.net. Notably, the dihydroeburnamenine moiety of (+)-kopsoffine was found to be the optical antipode of that present in (-)-pleiomutine, highlighting the critical role of stereochemistry in this class of compounds researchgate.netnih.gov.

While direct synthetic routes specifically focused on a wide range of Kopsoffine analogs are not extensively detailed in the immediately available literature, research on the synthesis of closely related dimeric indole alkaloids, such as strempeliopidine, provides valuable insights into the methodologies employed for preparing such complex structures and their stereoisomers for research purposes nih.govwikipedia.orgnih.gov. Strempeliopidine, also a monoterpenoid bisindole alkaloid, shares structural features and is found in the Kopsia genus, making its synthesis a relevant model nih.govwikipedia.orgnih.govplantaedb.com.

Convergent synthetic strategies have been successfully applied to access multiple diastereomers and non-natural stereoisomers of strempeliopidine nih.govwikipedia.org. A key approach involves the coupling of monomeric units, specifically eburnamine (B1221595) and an aspidospermidine (B1197254) derivative nih.govwikipedia.org. One such method leverages a diastereoselective Petasis borono-Mannich reaction to join eburnamine with a trifluoroborate aspidospermidine derivative nih.govwikipedia.org. This strategy enabled the synthesis of eight diastereomers of strempeliopidine, supporting the reassignment of the absolute configuration of the natural product nih.govwikipedia.orgnih.gov.

A modular synthesis of strempeliopidine and its non-natural stereoisomers has also been developed, incorporating a palladium-catalyzed decarboxylative asymmetric allylic alkylation and a Petasis borono-Mannich reaction wikipedia.org. This modularity is crucial for systematically generating analogs with variations at specific stereocenters. For instance, this approach allowed access to strempeliopidine analogs possessing all four possible C20' and C21' diastereomeric combinations wikipedia.org. The Petasis borono-Mannich coupling in this context produced diastereomerically pure material with a specific configuration at the newly formed C16' stereocenter wikipedia.org.

The preparation of these analogs and stereoisomers is essential for comprehensive research. By synthesizing compounds with defined structural and stereochemical variations, researchers can investigate how these differences impact biological activity, binding affinity to target molecules, and metabolic pathways, without introducing confounding factors from mixtures or impurities. Although specific yield data for all possible Kopsoffine analogs are not available, the reported yields for key steps in the synthesis of related strempeliopidine stereoisomers illustrate the efficiency of these methods in preparing complex dimeric indole alkaloids for research. For example, a palladium(II)-catalyzed asymmetric allylic alkylation provided an enantioenriched intermediate in high yield and enantiomeric excess (97% yield, 94% ee) wikipedia.org. Subsequent steps, such as triflation and Suzuki cross-coupling, also proceeded with good yields (80% and 93%, respectively) wikipedia.org. The final Petasis borono-Mannich coupling and debenzylation sequence to access the strempeliopidine analogs yielded material in moderate yields (45–47%) wikipedia.org.

The ability to selectively synthesize specific stereoisomers and analogs is paramount for detailed mechanistic studies and the exploration of the therapeutic potential of the Kopsoffine scaffold. These synthetic efforts provide the necessary chemical tools to probe the intricate interactions of these complex molecules with biological systems.

Interactive Data Table: Representative Synthetic Yields for Strempeliopidine Stereoisomer Synthesis (Model for Dimeric Indole Alkaloid Preparation)

| Synthetic Step | Substrate | Product | Reported Yield (%) | Notes |

| Palladium-catalyzed decarboxylative asymmetric allylic alkylation | Racemic acyl indole | Enantioenriched allyl indole | 97 | 94% ee reported wikipedia.org. |

| Enolization/Triflation | (+)-epi-eburnamonine | Triflate intermediate | 80 | wikipedia.org |

| Suzuki Cross-coupling | Triflate intermediate and pinacol (B44631) ester | Coupled product | 93 | wikipedia.org |

| Petasis Borono-Mannich coupling and debenzylation (Accessing final analogs) | Eburnamine and aspidospermidine derivative | Strempeliopidine analogs (various stereoisomers) | 45-47 | Produced diastereomerically pure material at C16' wikipedia.org. |

Mechanistic Insights into Biological Activities in Vitro and Preclinical Models

Analysis of Molecular Interactions in Biological Systems

While detailed molecular interaction studies specifically for Kopsoffine are limited in the provided search results, research on other monoterpenoid indole (B1671886) alkaloids (MIAs) from the Apocynaceae family, including the genus Kopsia, offers insights into potential mechanisms. Some MIAs have been shown to modulate protein-protein interactions in human cancer cells researchgate.net. The structural complexity of dimeric indole alkaloids, such as Kopsoffine, with multiple stereogenetic centers, including all-carbon quaternary stereocenters embedded in rigid polycyclic skeletons, suggests potential for specific interactions with biological targets rsc.org. Studies on other indole alkaloids have explored interactions with DNA, though this was not directly correlated with cytotoxicity in one instance researchgate.net. The mechanism of action for many Kopsia alkaloids is still under investigation, but their diverse bioactivities suggest interactions with various cellular components and pathways mdpi.comrsc.org.

Elucidation of Cellular Mechanisms of Action in Preclinical Models

Preclinical studies, primarily in vitro, have begun to elucidate the cellular mechanisms through which Kopsoffine and related compounds exert their biological effects. These mechanisms vary depending on the specific biological activity being investigated.

Cytotoxicity Profiles in Human Cancer Cell Lines (in vitro)

Kopsoffine and other alkaloids from Kopsia species have demonstrated cytotoxicity against a range of human cancer cell lines in vitro researchgate.netresearchgate.netacgpubs.org. For instance, Kopsoffine itself, along with norpleiomutine and kopsoffinol, showed in vitro growth inhibitory activity against human PC-3, HCT-116, MCF-7, and A549 cells researchgate.net. Other alkaloids from Kopsia species have shown activity against cell lines such as U251, K-562, OVCAR-3, NCI-ADR/RES, UACC-62, MCF-7, NCI-H460, PC-3, 786-0, and HT-29 researchgate.netacgpubs.org. The cytotoxic effects of some alkaloids have been quantified by IC50 or GI50 values, indicating the concentration required to inhibit cell growth by 50% researchgate.netacgpubs.org. For example, kopsanone showed GI50 values of 20.6 µg/mL against U251 cells and 8.7 µg/mL against K-562 cells acgpubs.org. Certain alkaloids from Kopsia hainanensis, specifically kopsiahainanins A and B, exhibited cytotoxic activities with IC50 values below 20 μM against seven tested tumor cell lines nih.gov. The mechanism of action for some cytotoxic indole alkaloids involves inducing cell cycle arrest and apoptosis vdoc.pub. Some phytochemicals, including certain alkaloids, can also reverse multidrug resistance in cancer cells by affecting ABC transporters or interacting synergistically with other drugs researchgate.net.

Here is a table summarizing some reported cytotoxicity data for Kopsia alkaloids, including Kopsoffine and related compounds:

| Compound | Cell Line | Assay Type | Metric | Value (µM or µg/mL) | Reference |

| Kopsoffine | PC-3 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffine | HCT-116 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffine | MCF-7 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffine | A549 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Norpleiomutine | PC-3 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Norpleiomutine | HCT-116 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Norpleiomutine | MCF-7 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Norpleiomutine | A549 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffinol | PC-3 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffinol | HCT-116 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffinol | MCF-7 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsoffinol | A549 | In vitro | Growth Inhibition | Not specified | researchgate.net |

| Kopsanone | U251 | In vitro | GI50 | 20.6 µg/mL | acgpubs.org |

| Kopsanone | K-562 | In vitro | GI50 | 8.7 µg/mL | acgpubs.org |

| Kopsiahainanin A | Various (7 lines) | In vitro | IC50 | < 20 µM | nih.gov |

| Kopsiahainanin B | Various (7 lines) | In vitro | IC50 | < 20 µM | nih.gov |

Antimicrobial Activity against Pathogenic Microorganisms (in vitro)

Some indole alkaloids from Kopsia species have demonstrated antimicrobial activity in vitro researchgate.netresearchgate.netrsc.org. For example, alkaloids from Kopsia hainanensis, including kopsiahainanins A and B, showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.12 to 0.26 mM nih.gov. Other Kopsia constituents have also shown promising antimicrobial effects against various pathogenic microorganisms rsc.org. Studies on other plant-derived compounds suggest potential mechanisms involving the inhibition of bacterial growth researchgate.net.

Anti-inflammatory Effects in Cellular Assay Models (e.g., LPS-activated macrophages)

Several alkaloids from Kopsia officinalis have shown significant anti-inflammatory activities in vitro by inhibiting inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells researchgate.netresearchgate.netresearchgate.net. These inflammatory mediators include COX-2, IL-1β, and TNF-α researchgate.netresearchgate.net. The evaluation of anti-inflammatory activity in LPS-activated macrophages is a common cellular assay model used to assess the ability of compounds to suppress the inflammatory response nih.govnih.gov. The mechanism often involves the inhibition of key signaling pathways activated by LPS, such as the NF-κB and MAPK pathways, potentially through the modulation of Toll-like receptor 4 (TLR4) signaling nih.gov.

Immunosuppressive Activity in Human T Cell Proliferation Assays

Certain alkaloids from Kopsia species have exhibited immunosuppressive activity, specifically by inhibiting human T cell proliferation researchgate.netmdpi.comrsc.orgresearchgate.net. Rhazinilam, an alkaloid found in Kopsia, significantly inhibited human T cell proliferation activated by anti-CD3/anti-CD28 antibodies and alloantigen stimulation with low IC50 values (1.0 μM and 1.1 μM, respectively), without obvious cytotoxicity to naive T cells or peripheral blood mononuclear cells researchgate.netresearchgate.net. This immunosuppressive effect was mediated by the inhibition of lymphocyte activation, including the suppression of CD25 and CD69 surface receptor expression, and also induced T cell cycle arrest in the G2/M phase while inhibiting proinflammatory cytokine production in activated T cells researchgate.netresearchgate.net. Other compounds from Rauvolfia yunnanensis, another genus in the Apocynaceae family, have also shown immunosuppressive activities on human T cell proliferation mdpi.com.

Structure-Activity Relationship (SAR) Studies for Dimeric Indole Alkaloids

Structure-Activity Relationship (SAR) studies for dimeric indole alkaloids from Kopsia species aim to understand how structural variations influence their biological activities researchgate.netresearchgate.netacgpubs.orgnih.gov. While specific detailed SAR for Kopsoffine itself is not extensively detailed in the provided results, broader SAR insights for related dimeric and monomeric indole alkaloids from Kopsia and other Apocynaceae plants have been reported.

For cytotoxicity, the presence and position of hydroxyl groups appear to play a role in the activity of some Kopsia alkaloids. For example, one study suggested that the potent cytotoxic effect of compound 261 (a kopsifoline) might be due to the presence of two hydroxyl groups at the C-14 and C-15 positions nih.gov. Conversely, the absence of a hydroxyl group in that position in other kopsifolines (compounds 257, 258, and 262) resulted in weaker cytotoxic effects nih.gov. The obliteration of biological activity in one compound (225) was potentially linked to the presence of a carboxylic group instead of a methoxycarbonyl group mdpi.com.

In the context of antimicrobial activity, specific structural features of aspidofractinine (B1242310) alkaloids from Kopsia hainanensis, such as a lactone bridge with novel regiochemistry, were associated with significant antibacterial properties nih.gov.

For anti-inflammatory activity, while specific SAR for dimeric indole alkaloids is not detailed, studies on monomeric indole alkaloids from Kopsia officinalis have identified compounds with significant inhibitory effects on inflammatory mediators researchgate.netresearchgate.netresearchgate.net.

Regarding immunosuppressive activity, the potent activity of Rhazinilam highlights the importance of its specific structural features, although detailed SAR for this activity among dimeric indole alkaloids is not explicitly provided in the search results researchgate.netresearchgate.net.

Advanced Analytical and Chemoinformatic Approaches in Kopsoffine Research

Chromatographic Techniques for Advanced Characterization and Quantification (e.g., HPLC)

Chromatographic methods are indispensable for the separation and purification of natural products from intricate biological matrices. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in Kopsoffine research, enabling the isolation, characterization, and precise quantification of this compound. rsc.orgum.edu.my The efficacy of HPLC lies in its ability to separate Kopsoffine from co-occurring alkaloids and other plant metabolites based on their distinct physicochemical properties and interactions with the stationary and mobile phases. rsc.orgum.edu.my

The application of HPLC in the study of Kopsoffine is frequently coupled with advanced detection methods, including UV-Vis spectroscopy and Mass Spectrometry (MS). researchgate.netrsc.org For example, the use of HPLC-UV-DAD (Diode Array Detection) provides characteristic UV absorption profiles that are valuable for identifying the indole (B1671886) chromophores present in Kopsoffine. grafiati.com The integration of MS provides molecular weight information and fragmentation patterns, crucial for confirming the identity and purity of isolated Kopsoffine. researchgate.netrsc.org Preparative HPLC is often employed when larger quantities of purified Kopsoffine are required for detailed spectroscopic analysis or subsequent biological assays. um.edu.my

While specific detailed data tables showing HPLC chromatograms or quantitative data for Kopsoffine were not prominently featured in the search results, the literature confirms the routine use of HPLC in the isolation and analysis of alkaloids from Kopsia species, underscoring its critical role in obtaining pure Kopsoffine for further investigation. rsc.orgum.edu.my

Chemoinformatics and Database Integration for Natural Product Discovery (e.g., LOTUS, PubChem)

Chemoinformatics provides a powerful framework for organizing, analyzing, and leveraging chemical information related to natural products like Kopsoffine. The integration of data from publicly available databases, such as PubChem and LOTUS (the natural products occurrence database), is fundamental to modern natural product research. plantaedb.comnih.gov

PubChem serves as a comprehensive repository offering access to the chemical structure, molecular formula (C40H48N4O2), molecular weight (616.8 g/mol ), and a range of computed properties for Kopsoffine (CID 158148). nih.govplantaedb.com These computed properties, such as XLogP (6.2) and Topological Polar Surface Area (TPSA) (49.70 Ų), provide initial insights into the compound's lipophilicity and potential for interacting with biological systems. nih.govplantaedb.com PubChem also serves as a central hub, linking to related compounds, scientific literature, and other relevant databases. nih.gov

The LOTUS database complements PubChem by specifically documenting the natural occurrence of compounds. plantaedb.comnih.gov Through LOTUS, it is confirmed that Kopsoffine is found in Kopsia officinalis and Kopsia arborea, providing essential information about its botanical sources. plantaedb.comnih.gov

The strategic integration of data from these and other chemoinformatic resources facilitates several aspects of Kopsoffine research:

Identification of its natural origins and distribution. plantaedb.comnih.gov

Access to its established chemical structure and properties. nih.govplantaedb.com

Exploration of structurally similar compounds and their reported bioactivities. nih.gov

Utilization of computational tools for predicting properties and potential targets. nih.govplantaedb.com

Although the search results did not detail specific advanced chemoinformatic workflows applied solely to Kopsoffine, the availability of its data in these major databases highlights its inclusion in the broader landscape of natural product chemoinformatics, enabling researchers to utilize these resources for further studies.

Key chemical properties of Kopsoffine, accessible through databases like PubChem, are summarized below:

| Property | Value | Source |

| PubChem CID | 158148 | PubChem nih.gov |

| Molecular Formula | C40H48N4O2 | PubChem nih.gov |

| Molecular Weight | 616.8 g/mol | PubChem nih.gov |

| Exact Mass | 616.37772679 Da | PubChem nih.gov |

| XLogP | 6.2 | PubChem nih.gov |

| Topological Polar Surface Area | 49.70 Ų | PubChem nih.gov |

| Natural Sources | Kopsia officinalis, Kopsia arborea | LOTUS plantaedb.comnih.gov |

Computational Chemistry and Theoretical Modeling of Kopsoffine and its Analogs

Computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide valuable theoretical insights into the structural, electronic, and dynamic properties of Kopsoffine and related compounds. These methods complement experimental studies by offering a molecular-level understanding.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. nih.gov While the search results did not specifically present published DFT studies focused exclusively on Kopsoffine, DFT calculations are a standard tool in the characterization of complex natural products, including indole alkaloids from Kopsia species. These studies can provide crucial information, such as:

Optimized molecular geometries and conformational analysis.

Electronic properties, including frontier molecular orbital energies (HOMO and LUMO), which are indicative of chemical reactivity. nih.gov

Predicted spectroscopic parameters, such as NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra, which are invaluable for confirming experimentally determined structures and absolute configurations. researchgate.netnih.gov

Insights into potential reaction pathways and their associated energy landscapes.

For instance, calculated ECD data, often derived from DFT computations, have been successfully applied in determining the absolute stereochemistry of novel indole alkaloids isolated from Kopsia officinalis, demonstrating the utility of this approach for compounds structurally related to Kopsoffine. researchgate.net DFT studies on other natural compounds have been shown to reveal properties correlated with stability and binding affinity to biological targets. nih.gov

Future Research Directions and Unaddressed Gaps in Kopsoffine Studies

Deeper Elucidation of Uncharacterized Biosynthetic Pathways for Dimeric Alkaloids

The biosynthesis of complex dimeric indole (B1671886) alkaloids like kopsoffine presents significant challenges in fully elucidating the enzymatic steps and intermediates involved. While monoterpene indole alkaloids are known to be derived from tryptophan and secologanin, the specific dimerization mechanisms leading to structures like kopsoffine remain to be completely characterized. researchgate.netnih.gov Research into the uncharacterized biosynthetic pathways for these dimeric alkaloids is crucial for understanding how plants in the Kopsia genus produce such intricate molecules. This includes identifying the specific enzymes responsible for coupling the monomeric units and the regulatory mechanisms that govern their production. Further studies utilizing techniques such as genomics, transcriptomics, and metabolomics in Kopsia species known to produce kopsoffine could provide valuable insights into these complex pathways.

Development of Novel and Efficient Synthetic Strategies for Complex Kopsoffine Scaffolds

The structural complexity of kopsoffine, featuring multiple stereogenic centers and a caged polycyclic skeleton, poses considerable challenges for synthetic chemists. rsc.org While progress has been made in the total synthesis of various Kopsia alkaloids, including those with complex caged structures, developing novel and efficient strategies specifically for the kopsoffine scaffold remains an important area of research. rsc.orgresearchgate.netnih.gov Existing synthetic approaches for related Kopsia alkaloids have employed diverse strategies, such as asymmetric rearrangements, intramolecular cyclizations, and radical reactions, to construct the challenging core structures and quaternary carbon centers. rsc.orgresearchgate.netnih.govorganicchemistry.eu However, the dimeric nature of kopsoffine necessitates methodologies that can effectively couple and assemble the individual units with high stereo- and regioselectivity. Future research should focus on developing innovative synthetic routes that are not only efficient but also amenable to producing sufficient quantities of kopsoffine and its analogs for comprehensive biological evaluation.

Comprehensive Investigation of Molecular and Cellular Mechanisms of Action

While some Kopsia alkaloids have shown various biological activities, the specific molecular and cellular mechanisms of action for kopsoffine are not yet comprehensively understood. nih.govrsc.org Research is needed to identify the specific biological targets that kopsoffine interacts with within cells. This could involve a range of studies, including receptor binding assays, enzyme inhibition studies, and investigations into its effects on various cellular pathways. Understanding the precise mechanisms by which kopsoffine exerts any observed biological effects is fundamental for assessing its therapeutic potential and guiding the development of analogs with improved activity or specificity.

Exploration of Undiscovered Biological Activities in Diverse Preclinical Models

The Kopsia genus is recognized for producing alkaloids with a wide spectrum of pharmacological effects, including potential anticancer, anti-inflammatory, and antimicrobial activities. nih.govrsc.org Kopsoffine itself has been noted in the context of studies on the biological activities of Kopsia alkaloids. rsc.org However, a comprehensive exploration of the undiscovered biological activities of kopsoffine in diverse preclinical models is still needed. This could involve screening kopsoffine against a broader range of disease targets and using various in vitro and in vivo models to evaluate its potential therapeutic applications beyond those already explored for other Kopsia alkaloids. Given the structural novelty of dimeric alkaloids, kopsoffine may possess unique biological properties not observed in monomeric indole alkaloids.

Chemotaxonomic and Ecological Implications of Kopsoffine Distribution within Kopsia Genus

Kopsoffine has been reported in specific Kopsia species, such as Kopsia officinalis and Kopsia arborea. nih.gov Investigating the distribution of kopsoffine across different species within the Kopsia genus can provide valuable chemotaxonomic information, potentially shedding light on the evolutionary relationships between species. researchgate.net Furthermore, understanding the ecological factors that influence the production and distribution of kopsoffine in Kopsia plants is an area ripe for research. This could involve studying the role of environmental conditions, herbivory, or microbial interactions on kopsoffine levels, potentially revealing ecological functions of this compound. Such studies can contribute to a broader understanding of the chemical ecology of the Kopsia genus.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused and testable hypothesis for studying Kopsoffine’s biochemical properties?

- Methodology :

Begin with a literature review to identify gaps in understanding Kopsoffine’s mechanisms (e.g., receptor binding, metabolic pathways) .

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis .

Example hypothesis: “Kopsoffine inhibits [specific enzyme] in [cell type] with greater efficacy than [comparator compound], as measured by [assay/metric].”

Q. What experimental design principles ensure reproducibility in Kopsoffine synthesis and characterization studies?

- Methodology :

Document synthesis protocols in detail, including solvent purity, reaction temperatures, and purification steps .

Use validated analytical methods (e.g., NMR, HPLC) for compound verification and include raw data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.